molecular formula C10H11ClOS B14063944 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one

1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one

Cat. No.: B14063944
M. Wt: 214.71 g/mol
InChI Key: DWLPMGNRQZNMOY-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS. This compound is characterized by the presence of a chloromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is a versatile compound with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(chloromethyl)-4-mercaptophenylacetic acid with propanone under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours until the reaction is complete.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures to ensure optimal reaction rates and yields. Major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted phenylpropanones.

Scientific Research Applications

1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to form covalent bonds with biomolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one involves its ability to interact with various molecular targets through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The mercapto group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one can be compared with similar compounds such as:

    Phenylacetone: Similar in structure but lacks the chloromethyl and mercapto groups, making it less reactive in certain chemical reactions.

    Thiophene derivatives: Contain a sulfur atom in a five-membered ring, offering different reactivity and applications in medicinal chemistry.

    Benzyl chloride: Contains a chloromethyl group but lacks the propanone moiety, limiting its use in certain synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[2-(chloromethyl)-4-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-2-10(12)9-4-3-8(13)5-7(9)6-11/h3-5,13H,2,6H2,1H3

InChI Key

DWLPMGNRQZNMOY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)S)CCl

Origin of Product

United States

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